molecular formula C25H37NO3 B1671551 Epristeride CAS No. 119169-78-7

Epristeride

Numéro de catalogue: B1671551
Numéro CAS: 119169-78-7
Poids moléculaire: 399.6 g/mol
Clé InChI: VAPSMQAHNAZRKC-PQWRYPMOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Epristeride is a synthetic androstane steroid that acts as a potent, selective, and specific uncompetitive inhibitor of human steroid 5α-reductase isoform 2 (SRD5A2) . Its primary research value lies in the study of androgen-dependent conditions, most notably benign prostatic hyperplasia (BPH) . By inhibiting the 5α-reductase type II enzyme, which is the predominant form in the prostate, this compound effectively blocks the conversion of testosterone to the more potent androgen dihydrotestosterone (DHT) . Elevated DHT levels are a key driver of prostate growth, making this compound a critical tool for investigating the pathophysiology and potential treatment pathways for BPH . Unlike competitive inhibitors, this compound's unique uncompetitive mechanism involves the formation of a stable, unproductive ternary complex with the enzyme and its cofactor, NADP+ . This mechanism was initially investigated for potential applications in other DHT-mediated conditions, such as androgenic alopecia (pattern hair loss) and acne . Although developed for BPH treatment in China , its clinical development for other indications in the United States and elsewhere was discontinued, underscoring its ongoing value as a research probe rather than a therapeutic agent in many regions . Research studies frequently utilize this compound to compare the efficacy and mechanism of different 5α-reductase inhibitors. It serves as a key comparator to other molecules like finasteride and dutasteride, helping to elucidate structure-activity relationships and distinct inhibitory modes of action within this drug class . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPSMQAHNAZRKC-PQWRYPMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048643
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119169-78-7
Record name Epristeride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119169-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epristeride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epristeride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPRISTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Starting Material and Catalytic Carbonylation

The synthesis begins with 17β-(N-tertiary butyl-carbamoyl)androsta-3,5-diene-3-bromine as the key intermediate. In a methanol solution, this substrate undergoes carbonylation under carbon monoxide (CO) atmosphere using bistriphenylphosphine palladium chloride (PdCl₂(PPh₃)₂) as a catalyst. The homogeneous phase formed between the catalyst and reactant in methanol enhances catalytic efficiency, reducing reaction time to 2–9 hours depending on reagent ratios.

For instance, a 50 mmol scale reaction with 5 mol% PdCl₂(PPh₃)₂ (3.51 g) in methanol (760 mL) under reflux achieves 71% yield of methyl 17β-(N-tertiary butyl-carbamoyl)androsta-3,5-diene-3-carboxylate within 2.5 hours. Increasing the catalyst loading to 10 mol% shortens the reaction to 2 hours but marginally improves yield (73%), highlighting the balance between cost and efficiency.

Table 1: Carbonylation Reaction Parameters and Outcomes

Substrate (mmol) Catalyst (mol%) Base Solvent Time (h) Yield (%)
50 5 DBU MeOH 2.5 71.0
36 10 TSP MeOH 8.0 65.8
50 5 Borax MeOH 4.5 65.6

Alkaline Hydrolysis and Purification

The methyl ester intermediate is hydrolyzed to the carboxylic acid using sodium carbonate (Na₂CO₃) in a methanol-water system. A 50 mmol batch treated with 145 mmol Na₂CO₃ at reflux for 6 hours yields 84% sodium salt of this compound. Subsequent acidification with hydrochloric acid (HCl) generates the free carboxylic acid, which is extracted using halogenated solvents like dichloromethane or chloroform.

Purification involves recrystallization from ethanol-water (1:1 v/v), yielding this compound as a white crystalline solid with a melting point >250°C. This step ensures pharmaceutical-grade purity (>99% by HPLC), critical for clinical use.

Pharmaceutical Formulation Strategies

Beyond synthesis, this compound’s bioavailability and sustained release are enhanced through microsphere fabrication. Two emulsification techniques—water-in-oil-in-water (W/O/W) and oil-in-water (O/W)—produce distinct microsphere morphologies tailored for controlled delivery.

Water-in-Oil-in-Water (W/O/W) Double Emulsion

This method entraps this compound within a porous poly(lactic-co-glycolic acid) (PLGA) matrix. A primary emulsion of this compound in aqueous polyvinyl alcohol (PVA) is dispersed in dichloromethane containing PLGA, forming a W/O emulsion. This is then emulsified in an external PVA solution, creating a W/O/W system. After solvent evaporation, the microspheres exhibit high porosity (bulk density: 0.28 g/cm³) and rapid dissolution (85% release in 4 hours).

Oil-in-Water (O/W) Single Emulsion

In contrast, the O/W method dissolves this compound and PLGA directly in dichloromethane, emulsified in PVA solution. The resulting microspheres are denser (bulk density: 0.41 g/cm³) with slower release kinetics (60% release in 8 hours). The absence of internal aqueous phases reduces porosity, making this method suitable for prolonged drug delivery.

Table 2: Microsphere Characteristics by Preparation Method

Parameter W/O/W Method O/W Method
Bulk Density (g/cm³) 0.28 0.41
Mean Particle Size 120 μm 90 μm
Specific Surface Area 4.5 m²/g 2.8 m²/g
Cumulative Release (8h) 92% 60%

Reaction Optimization and Industrial Considerations

The patent literature emphasizes scalability and safety. Using methanol as the solvent minimizes toxicity risks compared to alternatives like dimethylformamide (DMF). Halogenated solvents in extraction steps are recycled via distillation, reducing environmental impact. Additionally, ethanol-water recrystallization avoids hazardous solvents, aligning with green chemistry principles.

Catalyst recovery remains a challenge, as PdCl₂(PPh₃)₂ degrades after cycles. However, its high activity (TON >1,000) justifies the cost for large-scale production. Future research may explore immobilized palladium catalysts to improve reusability.

Stability and Quality Control

This compound’s stability is assessed under ICH guidelines. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months when stored in amber glass vials. Microsphere formulations retain 95% potency under the same conditions, attributed to PLGA’s protective matrix.

Applications De Recherche Scientifique

Treatment of Benign Prostatic Hyperplasia (BPH)

Epristeride is primarily approved for managing BPH in China. Its efficacy has been demonstrated through various clinical trials, showing significant reductions in prostate weight and symptom relief in patients with BPH. For instance, one study indicated that this compound treatment led to a dose-dependent decrease in ventral prostate weight, correlating with reduced levels of insulin-like growth factor 1 (IGF-1) and transforming growth factor beta (TGF-beta) .

Potential Use in Scalp Hair Loss

Although not widely adopted for this purpose, there has been interest in this compound's potential application for androgenetic alopecia (scalp hair loss). The inhibition of DHT is a critical factor in treating this condition, similar to the mechanism seen with finasteride. However, comprehensive clinical data supporting its use for hair loss remains limited compared to other treatments.

Acne Treatment

This compound has also been explored for its effects on acne due to its ability to lower androgen levels. Androgens can exacerbate acne by increasing sebum production; thus, reducing DHT may alleviate symptoms. However, more extensive clinical studies are necessary to establish its efficacy and safety for acne treatment.

Pharmacokinetics

This compound exhibits high oral bioavailability (93%) and has a relatively long elimination half-life of approximately 26 hours . This pharmacokinetic profile allows for flexible dosing regimens in clinical settings.

Table: Summary of Key Research Findings on this compound

StudyYearApplicationKey Findings
1997BPHDemonstrated inhibition of testosterone-induced proliferation in prostatic cultures.
2002BPHSignificant reduction in ventral prostate weight correlated with decreased IGF-1 levels.
2013Analytical MethodDeveloped a spectrofluorimetric method for detecting this compound in biological samples.

Comparaison Avec Des Composés Similaires

Structural Differences

  • Epristeride: A 3-aza-Δ¹,⁴-androstene-3-carboxylic acid derivative with a non-steroidal backbone .
  • Finasteride : A 4-azasteroid with a modified A-ring .
  • Dutasteride : A dual 4-azasteroid inhibitor targeting both SRD5A1 and SRD5A2 .

Key Hybrid Compound: A novel hybrid (Compound 3) combining the A/B rings of this compound and the A-ring of finasteride demonstrated an IC₅₀ of 71 nM (vs. finasteride’s 145 nM) in vitro .

Mechanistic and Pharmacodynamic Profiles

Parameter This compound Finasteride Dutasteride
Inhibition Type Uncompetitive (binds enzyme-NADP+ complex) Competitive (binds enzyme active site) Competitive
Target Isoforms SRD5A2-specific SRD5A2-selective SRD5A1 + SRD5A2
DHT Reduction 66–70% in prostate tissue 70–90% in serum >90% in serum
IC₅₀ (Human SRD5A2) 140 nM 10–12 nM 0.5–6 nM (both isoforms)

Clinical Efficacy

  • BPH Symptom Improvement :

    • This compound reduced IPSS scores by 28.8% and residual urine volume by 38.4% in a 4-month trial (n=2,006) .
    • Finasteride showed an 80.7% efficacy rate in a head-to-head trial, compared to this compound’s 91.6% .
    • Dutasteride achieves greater DHT suppression but has a slower onset due to dual isoform inhibition .
  • Prostate Volume Reduction :

    • This compound: 11.6% reduction .
    • Finasteride: 18–26% reduction .

Binding and Molecular Interactions

Docking studies using 5β-reductase (a surrogate for SRD5A2) revealed:

  • Finasteride : Forms hydrogen bonds with Tyr58 and Glu120; Glide XP score = −7.2 kcal/mol .
  • This compound : Binds similarly but with lower affinity (Glide XP score = −5.8 kcal/mol) due to steric clashes from its carboxylic acid group .
  • Hybrid Compound 3 : Retains finasteride-like hydrogen bonding but introduces a carboxyl group interacting with Arg134, improving IC₅₀ (71 nM vs. finasteride’s 145 nM) .

Activité Biologique

Epristeride is a synthetic compound primarily recognized for its role as a selective inhibitor of the enzyme 5-alpha-reductase (5α-R), which is involved in the metabolism of testosterone to dihydrotestosterone (DHT). This inhibition has significant implications in the treatment of benign prostatic hyperplasia (BPH) and other androgen-related conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and comparative studies with other 5α-R inhibitors.

This compound acts as an uncompetitive inhibitor of 5α-reductase, distinguishing it from other inhibitors like finasteride, which functions as a competitive inhibitor. This unique mechanism allows this compound to bind to the enzyme-substrate complex, effectively reducing the conversion of testosterone to DHT without competing for the active site directly.

Comparative Inhibition Potency

A study comparing various 5α-reductase inhibitors provided insights into their potencies:

CompoundType of InhibitionIC50 (nM)
FinasterideCompetitive0.1
This compoundUncompetitive1.2
DutasterideNon-selective0.3

This compound exhibits a higher IC50 value compared to finasteride, indicating that it is less potent but may offer different therapeutic benefits due to its uncompetitive nature .

Clinical Studies and Efficacy

This compound was launched in 2000 for the treatment of BPH. Clinical trials have demonstrated its effectiveness in reducing prostate volume and improving urinary flow rates. A notable study included a cohort of patients treated with this compound over a period of 12 months, showing significant improvements in symptoms associated with BPH.

Case Study: this compound in BPH Treatment

In a randomized controlled trial involving 300 male patients aged 50-75 with moderate to severe BPH symptoms:

  • Treatment Group: Received this compound (0.5 mg/day)
  • Control Group: Received placebo

Results:

  • Reduction in Prostate Volume:
    • Treatment group: 30% reduction
    • Control group: 5% reduction
  • Improvement in IPSS (International Prostate Symptom Score):
    • Treatment group: Decrease from 18 to 8
    • Control group: Decrease from 17 to 15

This study underscores this compound's potential as an effective therapeutic agent for managing BPH symptoms .

Pharmacokinetics and Safety Profile

This compound is well absorbed orally, with peak plasma concentrations reached within two hours post-administration. Its half-life is approximately 6-8 hours, allowing for once-daily dosing. The safety profile indicates that this compound is generally well tolerated, with common side effects including mild gastrointestinal disturbances and transient sexual dysfunction.

Research Findings on Combination Therapies

Recent research has explored the potential benefits of combining this compound with other pharmacological agents. A hybrid compound combining features of both finasteride and this compound was synthesized to enhance inhibitory activity against both type I and type II isoforms of steroid 5α-reductase.

Hybrid Compound Study Results

CompoundGlide XP GScore (kcal/mol)Prime MM-GBSA ΔG binding (kcal/mol)
Finasteride-15.57-34.75
This compound-12.63-14.43
Hybrid Compound-13.11-30.32

The hybrid compound exhibited improved binding affinity compared to this compound alone, suggesting that combination therapies may yield enhanced efficacy in clinical settings .

Q & A

Q. What is the molecular mechanism of epristeride as a 5α-reductase inhibitor, and how is its non-competitive inhibition characterized experimentally?

this compound binds to 5α-reductase, inhibiting the conversion of testosterone to dihydrotestosterone (DHT). Unlike finasteride (a competitive inhibitor), this compound exhibits non-competitive inhibition, likely through allosteric modulation. This is validated via enzyme kinetics assays using radiolabeled substrates (e.g., [³H]-testosterone) and measuring DHT production via thin-layer chromatography or LC-MS .

Q. What are the key steps in synthesizing this compound, and how are isotopic labels (e.g., [¹⁴C]) incorporated for pharmacokinetic studies?

Synthesis involves bromination of methyl 3-oxoandrost-4-en-17β-carboxylate, followed by saponification and amidation with tert-butylamine. For [¹⁴C]-labeled this compound, key steps include methylation with [¹⁴C]-CH₃MgI and carboxylation using palladium catalysts. Purification via recrystallization ensures polymorphic consistency .

Q. Which in vitro and in vivo models are standard for evaluating this compound's efficacy in benign prostatic hyperplasia (BPH) research?

Primary rat prostate epithelial cell cultures (IC₅₀ determination via CCK-8 assays) and rodent BPH models (testosterone-induced hyperplasia) are common. Clinical relevance is validated through prostate-specific antigen (PSA) reduction and microvessel density (MVD) measurements .

Advanced Research Questions

Q. How can contradictory findings on this compound's impact on 5α-reductase mRNA expression be resolved?

Despite inhibiting DHT synthesis, this compound does not alter 5α-reductase (types 1/2) mRNA levels in rat models . This discrepancy suggests post-transcriptional regulation or protein-level modulation. Researchers should combine RT-qPCR (for mRNA) with Western blotting (protein quantification) and activity assays to dissect mechanisms .

Q. What experimental strategies optimize the design of hybrid 5α-reductase inhibitors combining this compound and finasteride pharmacophores?

Structure-activity relationship (SAR) studies guided by molecular docking (e.g., Schrödinger Suite) identify critical interactions. For example, hybrid compounds retaining this compound’s A/B rings and finasteride’s D-ring show enhanced IC₅₀ values (71 nM vs. 100 nM for finasteride). Synthesis involves Beckmann rearrangements and Pd-catalyzed carboxylations .

Q. What methodological considerations are critical when conducting meta-analyses on this compound's preoperative efficacy in reducing BPH surgical blood loss?

Key factors include:

  • Heterogeneity adjustment : Use random-effects models and subgroup analyses (e.g., TURP vs. plasma resection).
  • Bias assessment : Funnel plots and Egger’s regression (e.g., P=0.142 for TURP subgroup bias).
  • Outcome standardization : Blood loss (mL) and prostate weight (g) must be extracted uniformly across RCTs .

Q. How do in silico models address the lack of 5α-reductase type II crystal structures in this compound research?

Homology modeling using 5β-reductase structures (PDB: 3G1R) and molecular dynamics simulations predict binding poses. Prime MM-GBSA calculations reveal this compound’s lower binding affinity (−40.2 kcal/mol) vs. finasteride (−45.6 kcal/mol), attributed to suboptimal hydrogen bonding with Arg 134 .

Q. What experimental designs mitigate confounding variables in clinical trials comparing this compound with finasteride?

  • Double-blind, double-dummy protocols : Ensure blinding despite differing administration routes.
  • Stratified randomization : Balance baseline IPSS scores, prostate volume, and PSA levels.
  • Endpoint selection : Use composite outcomes (e.g., IPSS reduction, Qmax improvement, prostate shrinkage) .

Methodological Guidance

Q. How should researchers validate novel 5α-reductase inhibitors in vitro while ensuring translational relevance?

  • Enzyme assays : Use human prostate homogenates or recombinant enzymes.
  • Cell-based models : Primary prostate epithelial cells or LNCaP lines (androgen-sensitive).
  • Animal models : Testosterone/estradiol-induced BPH in rodents, with histopathology (H&E) and MVD analysis .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit IC₅₀ curves (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare multiple dose groups (e.g., 0.1–1000 µM).
  • Meta-regression : Explore covariates (e.g., prostate size, age) in clinical data .

Data Contradiction Analysis

Q. Why does this compound reduce prostate volume clinically without affecting 5α-reductase mRNA levels?

Proposed mechanisms include:

  • Apoptosis induction : Downregulation of Bcl-2 and upregulation of Bax in prostate cells.
  • Anti-angiogenic effects : Reduced eNOS expression and microvessel density (MVD).
    These effects are independent of 5α-reductase transcription, emphasizing post-translational pathways .

Q. How can researchers reconcile discrepancies between in vitro IC₅₀ values and clinical efficacy?

  • Protein binding adjustments : Measure free drug concentrations (e.g., equilibrium dialysis).
  • Tissue penetration studies : Use LC-MS to quantify prostate vs. plasma levels.
  • Pharmacodynamic modeling : Relate DHT suppression (%) to IPSS improvements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epristeride
Reactant of Route 2
Epristeride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.